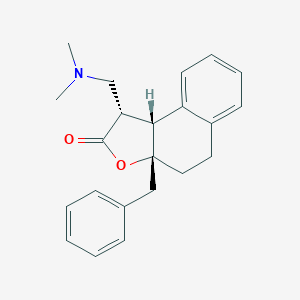
3-Bdamtnf
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bdamtnf is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of benzodiazepines and has been found to have a unique mechanism of action that sets it apart from other benzodiazepines. In
Wissenschaftliche Forschungsanwendungen
3-Bdamtnf has been found to have potential applications in various fields of scientific research. It has been studied for its anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of sleep disorders, depression, and anxiety disorders.
Wirkmechanismus
The mechanism of action of 3-Bdamtnf is unique compared to other benzodiazepines. It acts as a positive allosteric modulator of GABA-A receptors, which enhances the binding of GABA to the receptor. This results in an increase in the inhibitory effect of GABA on the central nervous system, leading to its anxiolytic, sedative, and anticonvulsant properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Bdamtnf have been studied extensively. It has been found to increase the activity of GABAergic neurons in the brain, leading to a decrease in neuronal excitability. This results in its sedative and anxiolytic effects. It has also been found to reduce the frequency and duration of seizures in animal models, indicating its potential anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Bdamtnf for lab experiments is its unique mechanism of action, which sets it apart from other benzodiazepines. This makes it a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of 3-Bdamtnf is its limited solubility in water, which can make it challenging to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Bdamtnf. One area of interest is its potential use in the treatment of anxiety disorders and depression. Another area of interest is its potential use in the treatment of epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 3-Bdamtnf and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Bdamtnf is a synthetic compound that has unique properties and potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for researchers. Further research is needed to fully understand its potential applications and to explore new directions for its use.
Synthesemethoden
The synthesis of 3-Bdamtnf involves a multistep process that starts with the reaction of 2-amino-5-bromo-1,3-benzodioxole with ethyl 2-bromoacetate. This reaction yields a key intermediate, which is then subjected to a series of reactions involving reduction, cyclization, and deprotection to yield the final product, 3-Bdamtnf.
Eigenschaften
CAS-Nummer |
126348-55-8 |
|---|---|
Produktname |
3-Bdamtnf |
Molekularformel |
C22H25NO2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
(1S,3aR,9bR)-3a-benzyl-1-[(dimethylamino)methyl]-1,4,5,9b-tetrahydrobenzo[e][1]benzofuran-2-one |
InChI |
InChI=1S/C22H25NO2/c1-23(2)15-19-20-18-11-7-6-10-17(18)12-13-22(20,25-21(19)24)14-16-8-4-3-5-9-16/h3-11,19-20H,12-15H2,1-2H3/t19-,20+,22-/m1/s1 |
InChI-Schlüssel |
UOJPFYJGVXXLTP-RZUBCFFCSA-N |
Isomerische SMILES |
CN(C)C[C@@H]1[C@@H]2C3=CC=CC=C3CC[C@@]2(OC1=O)CC4=CC=CC=C4 |
SMILES |
CN(C)CC1C2C3=CC=CC=C3CCC2(OC1=O)CC4=CC=CC=C4 |
Kanonische SMILES |
CN(C)CC1C2C3=CC=CC=C3CCC2(OC1=O)CC4=CC=CC=C4 |
Synonyme |
3-BDAMTNF 3-benzyl-1-(dimethylaminomethyl)-3,4,5,9-tetranaphtho(2-1b)(2-1H)-furanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



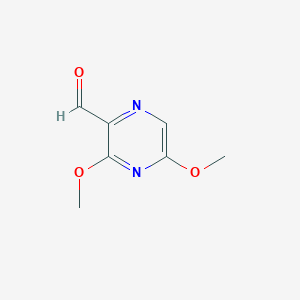
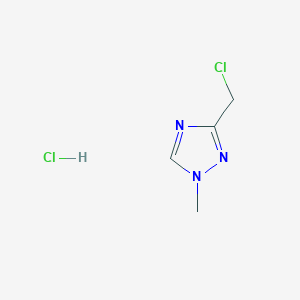
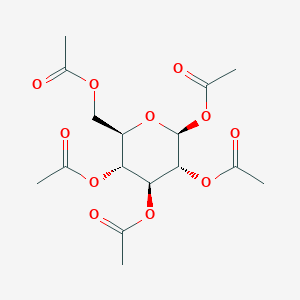
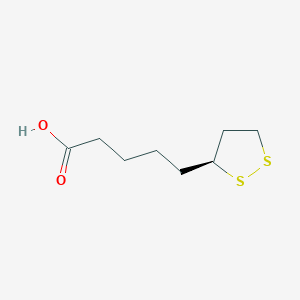


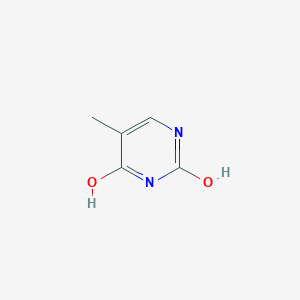
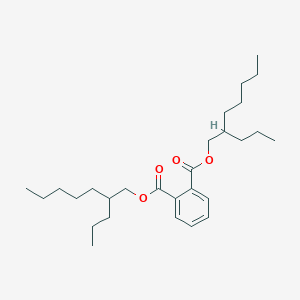
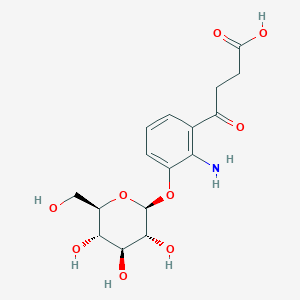
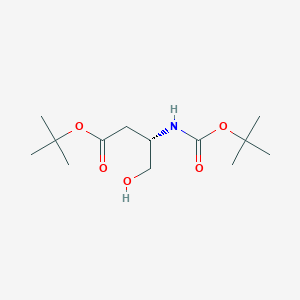
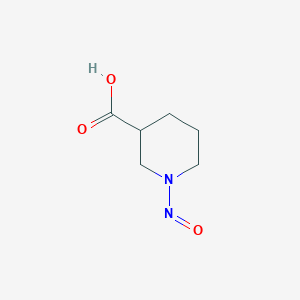
![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)

![Benzo[ghi]perylene-d12](/img/structure/B138407.png)